1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE
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Overview
Description
1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a benzo[b]oxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-methoxybenzo[b]oxepine-4-carboxylic acid with dimethyl terephthalate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the carbonyl groups results in the corresponding alcohols.
Scientific Research Applications
1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(7-chloro-9-methoxybenzo[b]oxepine-4-carboxamido)terephthalate
- Dimethyl 2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}terephthalate
Uniqueness
1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its specific substitution pattern on the benzo[b]oxepine ring and the presence of the terephthalate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
dimethyl 2-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-27-16-5-7-19-15(11-16)10-13(8-9-30-19)20(24)23-18-12-14(21(25)28-2)4-6-17(18)22(26)29-3/h4-12H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWGCVMYLHEDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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